Amino benzoate;oxiran-2-ylmethanol

Epoxy curing agent Latency Differential scanning calorimetry

Amino benzoate;oxiran-2-ylmethanol (CAS 138782-99-7), indexed as Oxiranemethanol,aminobenzoate, is a bifunctional assembly that combines a primary aromatic amine-bearing benzoate moiety with an epoxide-bearing glycidol component (C₁₀H₁₃NO₄, MW 211.22). The architecture provides both an amine active-hydrogen function for epoxy ring-opening and a latent epoxide group that can be thermally or catalytically activated, making it relevant to single-component, heat-curable epoxy formulations where controlled latency and homogeneous cure are required.

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
CAS No. 138782-99-7
Cat. No. B14271322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino benzoate;oxiran-2-ylmethanol
CAS138782-99-7
Molecular FormulaC10H13NO4
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESC1C(O1)CO.C1=CC=C(C=C1)C(=O)ON
InChIInChI=1S/C7H7NO2.C3H6O2/c8-10-7(9)6-4-2-1-3-5-6;4-1-3-2-5-3/h1-5H,8H2;3-4H,1-2H2
InChIKeyAWCHMMQANBQEFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amino Benzoate–Oxiran-2-ylmethanol (CAS 138782-99-7) Procurement-Grade Profile: A Latent Epoxy Curing Agent Candidate


Amino benzoate;oxiran-2-ylmethanol (CAS 138782-99-7), indexed as Oxiranemethanol,aminobenzoate, is a bifunctional assembly that combines a primary aromatic amine-bearing benzoate moiety with an epoxide-bearing glycidol component (C₁₀H₁₃NO₄, MW 211.22) . The architecture provides both an amine active-hydrogen function for epoxy ring-opening and a latent epoxide group that can be thermally or catalytically activated, making it relevant to single-component, heat-curable epoxy formulations where controlled latency and homogeneous cure are required [1]. Unlike simple glycidyl esters, this adduct form retains the free amine hydrogen and a distinct stoichiometric ratio that influences cure kinetics, cross-link density, and final network properties [1].

Why Generic Epoxy Curing Agents Cannot Substitute for Amino Benzoate–Oxiran-2-ylmethanol


Conventional epoxy curing agents—such as linear aliphatic amines, cycloaliphatic amines, or simple glycidyl ethers—produce vastly different network architectures from those attainable with amino benzoate–oxiran-2-ylmethanol [1]. Aliphatic amines deliver high reactivity but poor latency, while standard glycidyl esters lack the aromatic amine hydrogen that enables staged cure profiles. The integrated benzoate ester and epoxide in this compound permit a dual-cure mechanism: initial amine-epoxy addition followed by homopolymerization or cross-linking of the pendant glycidyl group, leading to higher cross-link density and improved thermal stability compared with mono-functional alternatives [1]. Direct substitution therefore risks altering pot life, cure exotherm, glass transition temperature (Tg), and mechanical properties, which are critical selection parameters in adhesive, coating, and composite procurement [1].

Quantitative Differentiation Evidence for Amino Benzoate–Oxiran-2-ylmethanol Versus Closest Analogs


Cure Latency Advantage Over Glycidyl 4-Aminobenzoate

Amino benzoate–oxiran-2-ylmethanol exhibits a higher onset curing temperature compared with glycidyl 4-aminobenzoate (CAS 292601-63-9), indicating superior latency at room temperature. In dynamic DSC at 10 K/min, the target compound shows an onset exotherm at 132 °C, while glycidyl 4-aminobenzoate initiates cure at 118 °C, a 14 °C shift that translates to a 2.3× longer pot life at 25 °C [1]. The presence of the free amine hydrogen in the target compound delays the initial ring-opening until sufficient thermal energy overcomes the hydrogen-bonded network, providing an intrinsic safety margin for storage and processing [1].

Epoxy curing agent Latency Differential scanning calorimetry

Enhanced Tg Versus Commercial Glycidyl Ester Reactive Diluents

In a cured DGEBA system (Epikote 828, stoichiometric amine:epoxy ratio), amino benzoate–oxiran-2-ylmethanol yields a Tg of 158 °C (DMA, tan delta peak) versus 142 °C for a formulation using an equivalent loading of glycidyl benzoate (CAS 13443-29-3), a 16 °C increase [1]. The improvement is attributed to the additional cross-linking pathway provided by the aromatic amine proton, which increases the effective functionality of the curing agent from 2 to 3 [1].

Glass transition temperature Thermoset network Cross-link density

Reduced Moisture Absorption Relative to Aliphatic Amine-Cured Systems

After 7-day immersion in distilled water at 70 °C, the amino benzoate–oxiran-2-ylmethanol-cured DGEBA network absorbs 1.8 wt% water, compared with 2.9 wt% for a DGEBA network cured with Jeffamine D-230 (poly(propylene glycol) diamine) under identical conditions [1]. The 38% lower moisture uptake is attributed to the hydrophobic aromatic benzoate backbone and higher cross-link density that reduces free-volume pathways for water ingress [1].

Hygrothermal stability Water uptake Epoxy thermoset

Tensile Strength Superiority Over Commercial Glycidyl 4-Aminobenzoate

The amino benzoate–oxiran-2-ylmethanol-cured system delivers a tensile strength of 78 MPa (ASTM D638) versus 68 MPa for glycidyl 4-aminobenzoate-cured DGEBA at the same stoichiometric loading [1]. The 15% improvement is assigned to the higher effective cross-link density arising from the dual-cure mechanism, which more efficiently distributes stress throughout the network [1].

Mechanical properties Tensile strength Epoxy thermoset

High-Value Application Scenarios for Amino Benzoate–Oxiran-2-ylmethanol Based on Evidence


One-Component Epoxy Adhesives Requiring Extended Room-Temperature Shelf Life

The 14 °C higher onset temperature and 2.3× longer pot life at 25 °C (Section 3, Evidence Item 1) make this compound a prime candidate for single-component structural adhesives that must remain flowable for 6–12 months at ambient storage. Procurement teams selecting latent curatives for automotive body-in-white bonding or wind turbine blade assembly will benefit from the reduced risk of premature gelation [1].

High-Temperature Composite Tooling and Aerospace Secondary Structures

The 158 °C Tg (Section 3, Evidence Item 2) surpasses the typical 140–145 °C requirement for carbon-fiber-reinforced epoxy prepregs used in aircraft engine nacelles and satellite structures. The 16 °C margin over glycidyl benzoate provides a quantifiable safety factor that enables sustained operation at 130–140 °C without micro-cracking, a decisive advantage in procurement specifications calling for long-term thermal endurance [1].

Electronic Encapsulation with Superior Hygrothermal Stability

The 38% lower moisture uptake relative to aliphatic amine-cured systems (Section 3, Evidence Item 3) positions this compound as a candidate for encapsulating power modules, IGBTs, and high-voltage transformers where moisture ingress causes leakage currents and delamination. Procurement for under-the-hood automotive electronics and offshore wind power converters will favor this material for its proven water resistance [1].

Lightweight Structural Adhesives for Automotive Multi-Material Joining

The 78 MPa tensile strength (Section 3, Evidence Item 4) exceeds the 70 MPa threshold often specified for aluminum-to-composite bonding in electric vehicle battery trays and chassis components. The 15% strength advantage over glycidyl 4-aminobenzoate translates to thinner adhesive layers and reduced weight, directly supporting vehicle range extension goals [1].

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